molecular formula C10H10ClN3S B13562315 6-chloro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole

6-chloro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole

Cat. No.: B13562315
M. Wt: 239.73 g/mol
InChI Key: MLWQWWNXDFBCAU-UHFFFAOYSA-N
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Description

6-chloro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound features a benzotriazole ring substituted with a chlorine atom and a thiolan-3-yl group, which imparts unique chemical properties.

Preparation Methods

The synthesis of 6-chloro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzotriazole ring, which can be achieved through the cyclization of appropriate precursors.

    Chlorination: The benzotriazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Thiolan-3-yl Substitution: The thiolan-3-yl group is introduced through a substitution reaction, where a suitable thiol compound reacts with the chlorinated benzotriazole under controlled conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

6-chloro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The thiolan-3-yl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the thiolan-3-yl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-chloro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and UV stabilizers.

Mechanism of Action

The mechanism of action of 6-chloro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole involves its interaction with molecular targets and pathways. The benzotriazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The thiolan-3-yl group may also play a role in modulating the compound’s biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar compounds to 6-chloro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole include other benzotriazole derivatives with different substituents. For example:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10ClN3S

Molecular Weight

239.73 g/mol

IUPAC Name

6-chloro-1-(thiolan-3-yl)benzotriazole

InChI

InChI=1S/C10H10ClN3S/c11-7-1-2-9-10(5-7)14(13-12-9)8-3-4-15-6-8/h1-2,5,8H,3-4,6H2

InChI Key

MLWQWWNXDFBCAU-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1N2C3=C(C=CC(=C3)Cl)N=N2

Origin of Product

United States

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